molecular formula C14H12ClNO B2388604 (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939888-01-4

(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No.: B2388604
CAS No.: 939888-01-4
M. Wt: 245.71
InChI Key: SKRZGBRJBSDFFB-YBEGLDIGSA-N
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Description

(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a chemical compound that features a chlorobenzyl group and a phenylmethylidene group attached to an ammoniumolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the reaction of 3-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ammoniumolate group. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.

    Dichlorobenzamide Derivatives: These compounds also contain chlorobenzyl groups and can be compared in terms of their chemical reactivity and applications.

Uniqueness

(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-phenylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRZGBRJBSDFFB-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Cl)\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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